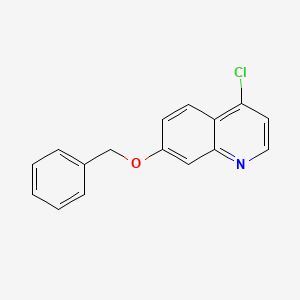

7-(Benzyloxy)-4-chloroquinoline

Overview

Description

7-(Benzyloxy)-4-chloroquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloroquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloroquinoline with benzyl alcohol in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The compound can be reduced to form 7-(benzyloxy)-4-chloro-1,2,3,4-tetrahydroquinoline.

Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 7-(Benzyloxy)-4-chloro-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-4-chloroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-chloroquinoline involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The chlorine atom at the 4th position contributes to its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

- 7-(Benzyloxy)-4-methylquinoline

- 7-(Benzyloxy)-4-fluoroquinoline

- 7-(Benzyloxy)-4-bromoquinoline

Comparison:

- Uniqueness: The presence of a chlorine atom at the 4th position in 7-(Benzyloxy)-4-chloroquinoline makes it more lipophilic compared to its methyl, fluoro, and bromo counterparts. This enhances its ability to penetrate cell membranes and interact with intracellular targets.

- Biological Activity: The chlorine atom also contributes to its unique biological activity profile, making it a promising candidate for further research in medicinal chemistry.

Biological Activity

7-(Benzyloxy)-4-chloroquinoline is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound features a chloro group at the 4-position and a benzyloxy group at the 7-position of the quinoline ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 255.72 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymes involved in critical processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. For instance, studies suggest that it may exhibit cytotoxicity through mechanisms similar to those of established antimalarial drugs like chloroquine, but with a potentially improved safety profile .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound found that:

- Minimum Inhibitory Concentration (MIC) against S. aureus was 32 µg/mL.

- MIC against E. coli was recorded at 64 µg/mL.

These findings indicate that this compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Research Findings on Anticancer Activity

- In a study involving A549 (lung cancer) and L929 (fibrosarcoma) cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability.

- The compound exhibited an IC50 value of approximately 25 µM for A549 cells after 48 hours of exposure, indicating significant anticancer activity compared to control treatments .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Chloroquine | Moderate | High | Established antimalarial drug |

| 7-Benzyloxy-4-chloroquinoline | High | Moderate | Similar structure; less studied |

| 7-(Benzyloxy)-6-methoxyquinolin-4-ol | High | High | Contains methoxy group; broader activity profile |

Properties

IUPAC Name |

4-chloro-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLONYFVBSHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621790 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-56-0 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.